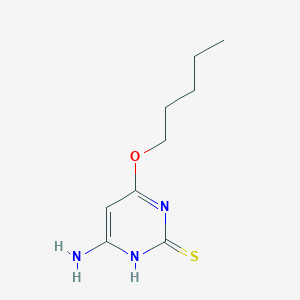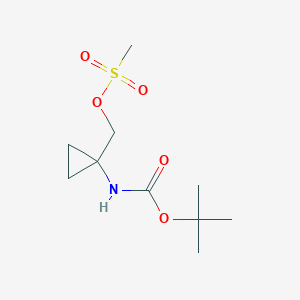
5-Bromo-2-(trifluoromethyl)isonicotinamide
Descripción general
Descripción
5-Bromo-2-(trifluoromethyl)isonicotinamide is a chemical compound with the empirical formula C7H3BrF3NO and a molecular weight of 254.00 g/mol . It is also known as 5-Bromo-2-trifluoromethylpyridine-4-carboxamide . This compound belongs to the class of isonicotinamides and exhibits interesting properties due to its unique structural features .
Synthesis Analysis
The synthesis of 5-Bromo-2-(trifluoromethyl)isonicotinamide involves several steps. While I don’t have specific analytical data for this compound, it can be prepared through various synthetic routes, including halogenation, amide formation, and fluorination. Researchers have explored different methods to achieve high yields and purity. Further studies are needed to optimize the synthesis process .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(trifluoromethyl)isonicotinamide consists of a pyridine ring substituted with a bromine atom , a trifluoromethyl group , and an amide functional group . The arrangement of these substituents influences the compound’s reactivity and biological activity. Researchers have investigated its crystal structure and spectroscopic properties to gain insights into its behavior .
Chemical Reactions Analysis
5-Bromo-2-(trifluoromethyl)isonicotinamide can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and coupling reactions. Its reactivity depends on the specific reaction conditions and the neighboring functional groups. Researchers have explored its behavior in different solvents and temperatures to understand its versatility .
Safety and Hazards
As with any chemical compound, safety precautions are essential. Researchers handling 5-Bromo-2-(trifluoromethyl)isonicotinamide should follow standard laboratory protocols, including proper protective equipment, ventilation, and waste disposal. Specific hazards related to this compound may include toxicity, flammability, and reactivity. Detailed safety assessments are crucial for its safe handling .
Propiedades
IUPAC Name |
5-bromo-2-(trifluoromethyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N2O/c8-4-2-13-5(7(9,10)11)1-3(4)6(12)14/h1-2H,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHVSKXCPDIQIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)Br)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N,N,N-Trimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanaminium iodide](/img/structure/B3210450.png)



![2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid](/img/structure/B3210514.png)
